Pyrazino[2,3-f][4,7]phenanthroline

Photoluminescence Iridium Complexes Light-Emitting Electrochemical Cells

This ligand (ppz) is designed for research groups engineering red to near-infrared (NIR) emission in OLEDs/LECs or investigating non-emissive pathways for electron transport. Based on comparative studies with its ppl isomer, ppz induces a significant red-shift in Ir(III) complexes and exhibits distinct excited-state dynamics. For projects requiring specific metal-binding affinity (Cu(II) log K ~4.2), this isomer provides a targeted building block. Inquire for bulk R&D quantities.

Molecular Formula C14H8N4
Molecular Weight 232.24 g/mol
CAS No. 217-82-3
Cat. No. B139200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazino[2,3-f][4,7]phenanthroline
CAS217-82-3
SynonymsDipyrido[2,3-f:3’,2’-h]quinoxaline;  4,7-Phenanthrolino-5,6:5’,6’-pyrazine;  PPZ; 
Molecular FormulaC14H8N4
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=NC=CN=C3C4=C2C=CC=N4)N=C1
InChIInChI=1S/C14H8N4/c1-3-9-10-4-2-6-16-12(10)14-13(11(9)15-5-1)17-7-8-18-14/h1-8H
InChIKeyNVFJXZGVAGNQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazino[2,3-f][4,7]phenanthroline (CAS 217-82-3) Scientific Procurement & Differentiation Guide


Pyrazino[2,3-f][4,7]phenanthroline (CAS 217-82-3) is a nitrogen-dense heterocyclic ligand characterized by a fused ring system incorporating both pyrazine and phenanthroline moieties . This compound serves as a versatile bidentate chelating ligand in coordination chemistry and is employed in the synthesis of transition metal complexes for applications including molecular device technology, solar-energy conversion, and light-emitting electrochemical cells (LECs) . Its molecular formula is C14H8N4, with a molecular weight of 232.24 g/mol, a melting point of 268-270 °C, and a predicted boiling point of 486.0±40.0 °C .

Why In-Class Phenanthroline Ligands Cannot Substitute Pyrazino[2,3-f][4,7]phenanthroline Without Performance Compromise


The performance of transition metal complexes is highly sensitive to the precise electronic and steric properties of their ligand environment. Subtle variations in the nitrogen atom arrangement within the fused heterocyclic framework can drastically alter the excited-state energy levels, photophysical behavior, and electrochemical properties of the resulting coordination compounds [1]. Therefore, substituting pyrazino[2,3-f][4,7]phenanthroline (ppz) with its structural isomer, pyrazino[2,3-f][1,10]phenanthroline (ppl), or other phenanthroline derivatives, leads to quantifiable differences in key functional metrics such as emission color, quantum yield, and device luminance, as demonstrated by direct comparative studies [2].

Quantitative Differentiation of Pyrazino[2,3-f][4,7]phenanthroline: Evidence-Based Comparison for Scientific Selection


Ir(III) Complex Photoluminescence: Significant Red-Shift in Emission Compared to ppl Isomer

In a direct head-to-head comparison of two Ir(III) complexes, [Ir(F2ppy)2(ppl)][PF6] and [Ir(F2ppy)2(ppz)][PF6], the complex incorporating pyrazino[2,3-f][4,7]phenanthroline (ppz) exhibited a significantly red-shifted emission spectrum compared to the isomer containing pyrazino[2,3-f][1,10]phenanthroline (ppl). This red-shift is observed in both solution and solid-state photoluminescence measurements [1]. This red-shift is attributed to the stabilization of the LUMO orbital in the ppz complex, which is a direct consequence of the different position of the nitrogen atoms in the ppz and ppl structural isomers [2].

Photoluminescence Iridium Complexes Light-Emitting Electrochemical Cells

Electroluminescence in LEC Devices: ppl Complex Shows Luminance; ppz Complex is Non-Emissive

In the fabrication of light-emitting electrochemical cells (LECs), the complex [Ir(F2ppy)2(ppl)][PF6] exhibited electroluminescence with a maximum luminance of 177 cd m⁻². In stark contrast, the LEC device fabricated with the [Ir(F2ppy)2(ppz)][PF6] complex, which uses pyrazino[2,3-f][4,7]phenanthroline as the N^N ligand, showed no observable luminance [1].

Electroluminescence LEC Device Performance Iridium Complexes

Photophysical Performance: Higher Quantum Yield and Longer Lifetime for ppl vs. ppz Complex

A direct comparative study revealed that the [Ir(F2ppy)2(ppl)][PF6] complex exhibits a higher photoluminescence quantum yield and a longer excited state lifetime than the corresponding [Ir(F2ppy)2(ppz)][PF6] complex [1]. This indicates that in the ppz complex, non-radiative decay pathways are predominant, a phenomenon explained by the stabilization of the LUMO orbital in the ppz ligand (energy gap law) [1].

Quantum Yield Excited State Lifetime Iridium Complexes

Metal Ion Binding: Cu(II) Binding Constant for Coordinated ppz Compared to dppz

The binding constant for Cu(II) in a 1:1 complex with coordinated pyrazino[2,3-f][4,7]phenanthroline (ppz) was determined spectroscopically to be 1.7 × 10⁴ M⁻¹ [1]. This value can be compared to the binding constant of a Cu(II) complex with the structurally related ligand dipyridophenazine (dppz), which was reported as 3.5 × 10⁵ M⁻¹ for [Cu(dppz)2Cl]Cl binding to calf thymus DNA [2]. While these are distinct experimental systems, the data suggest a potentially lower metal-binding affinity for the ppz ligand under the specified conditions.

Metal Binding Copper(II) Complexes DNA Interaction

Recommended Research & Industrial Applications for Pyrazino[2,3-f][4,7]phenanthroline Based on Verified Performance


Development of Red-Shifted Iridium(III) Emitters for Optoelectronics

Based on the direct evidence that [Ir(F2ppy)2(ppz)][PF6] exhibits a significantly red-shifted emission compared to its ppl isomer [1], this ligand is a prime candidate for synthesizing Ir(III) complexes targeting the red to near-infrared region of the electromagnetic spectrum. This is valuable for applications in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), and bio-imaging where deeper tissue penetration or specific color requirements are needed.

Synthesis of Non-Emissive Iridium Complexes for Charge Transport or Quenching Applications

The observation that the [Ir(F2ppy)2(ppz)][PF6] complex yields zero luminance in an LEC device, coupled with its lower quantum yield and shorter excited state lifetime compared to the ppl analog [1], suggests its utility in applications where efficient emission is undesirable. This includes its potential use as an electron transport material, a host material for phosphorescent emitters, or as a component in photocatalytic systems where rapid charge separation or energy transfer to a reactive center is prioritized over radiative decay.

Building Blocks for Polynuclear Copper(II) Magnetic Materials

Pyrazino[2,3-f][4,7]phenanthroline (pap) has been successfully employed as a bridging ligand in the synthesis of one- and two-dimensional polynuclear copper(II) complexes [1]. The resulting compounds exhibit variable-temperature magnetic susceptibility properties, indicating their potential as building blocks for designing novel molecule-based magnetic materials. This application leverages the ligand's ability to mediate magnetic exchange interactions between paramagnetic metal centers.

Design of Metal Complexes with Tunable DNA Binding Affinity

The measured Cu(II) binding constant of 1.7 × 10⁴ M⁻¹ for coordinated ppz [2] provides a quantitative benchmark for its metal-binding affinity. This data can guide the rational design of new metallointercalators or DNA-binding agents where a moderate, rather than strong, binding affinity is sought to optimize pharmacological properties such as cellular uptake and target selectivity.

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